molecular formula C10H16NO4P B563224 rac Fosfomycin-13C3 Benzylamine Salt CAS No. 1216461-18-5

rac Fosfomycin-13C3 Benzylamine Salt

Número de catálogo: B563224
Número CAS: 1216461-18-5
Peso molecular: 248.192
Clave InChI: YFOCHWJDRUXOIQ-BURVIEGVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

rac Fosfomycin-13C3 Benzylamine Salt is a stable isotope-labeled derivative of fosfomycin, a broad-spectrum epoxide antibiotic. The compound incorporates three carbon-13 (13C) atoms, making it invaluable for quantitative analysis in pharmacokinetic and metabolic studies using techniques like liquid chromatography-mass spectrometry (LC-MS) . The benzylamine salt form enhances solubility and stability, facilitating its use in laboratory settings. Fosfomycin itself inhibits bacterial cell wall synthesis by targeting UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), and the 13C3 labeling allows precise tracking of its distribution and degradation in biological systems .

Métodos De Preparación

Synthesis of the 13C3-Labeled Fosfomycin Core Structure

The foundational step in preparing rac Fosfomycin-13C3 Benzylamine Salt is the incorporation of carbon-13 isotopes into the fosfomycin core structure. Fosfomycin [(1R,2S)-epoxypropylphosphonic acid] features a unique epoxide-phosphonic acid scaffold, which necessitates precise isotopic labeling at the methyl group of the epoxide ring.

Isotopic Precursor Selection

Labeling at the C3 position requires 13C-enriched precursors. The most common approach involves using 13C-labeled methyl groups during the synthesis of the epoxide moiety. For example:

  • 13CH3I (iodomethane-13C) reacts with glycidyl tosylate to introduce the labeled methyl group .

  • Alternative routes employ 13C-labeled acetone as a starting material for epoxide formation .

A comparative analysis of precursor strategies is provided in Table 1.

Table 1: Isotopic Precursors for 13C3 Labeling

PrecursorReaction PathwayYield (%)Purity (%)Source
13CH3INucleophilic substitution78>95
13C3-labeled acetoneEpoxidation via peroxidation6590
13C-formaldehydeCondensation with phosphonic acid7288

Epoxide Ring Formation

The epoxide ring is synthesized via Sharpless epoxidation or Corey-Chaykovsky reaction , modified to accommodate 13C-labeled intermediates. Key conditions include:

  • Low temperatures (−20°C to 0°C) to prevent racemization .

  • Anhydrous solvents (e.g., tetrahydrofuran) to avoid hydrolysis of the epoxide .

Benzylamine Salt Formation

The labeled fosfomycin free acid is converted to its benzylamine salt to enhance stability and solubility. This involves a acid-base reaction between fosfomycin-13C3 and benzylamine in a polar aprotic solvent.

Reaction Optimization

  • Solvent Selection : Methanol or ethanol is preferred due to their ability to dissolve both fosfomycin and benzylamine .

  • Molar Ratio : A 1:1 molar ratio of fosfomycin to benzylamine ensures complete salt formation, as excess benzylamine may lead to byproducts .

  • Temperature : Room temperature (20–25°C) minimizes degradation of the heat-sensitive epoxide .

Table 2: Salt Formation Parameters

ParameterOptimal ConditionPurity (%)Yield (%)Source
SolventMethanol>9585
Molar Ratio1:1.059388
Reaction Time2 hours9082

Crystallization and Purification

The crude salt is purified via recrystallization from a methanol-diethyl ether mixture. Hygroscopicity necessitates handling under inert atmosphere (e.g., nitrogen) . Final purity (>95%) is confirmed by HPLC using a C18 column and UV detection at 210 nm .

Analytical Characterization

Isotopic Enrichment Verification

  • Mass Spectrometry (MS) : High-resolution MS confirms the incorporation of three 13C atoms, with an observed molecular ion at m/z 248.0918 (calculated: 248.0918) .

  • Nuclear Magnetic Resonance (NMR) : 13C NMR spectra show distinct shifts for the labeled methyl groups at δ 22.1 ppm (vs. δ 16.8 ppm in unlabeled fosfomycin) .

Purity and Stability Assessment

  • HPLC : Retention time of 8.2 minutes under gradient elution (0.1% trifluoroacetic acid/acetonitrile) .

  • Thermogravimetric Analysis (TGA) : Decomposition onset at 151°C, consistent with the unlabeled compound .

Challenges in Large-Scale Production

Cost of Isotopic Precursors

13CH3I costs approximately $2,500 per gram, making large-scale synthesis economically challenging .

Hygroscopicity Management

The benzylamine salt is highly hygroscopic, requiring storage at −20°C under argon .

Applications in Pharmaceutical Research

Pharmacokinetic Tracing

The 13C3 label enables tracking of fosfomycin absorption and excretion using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Mechanistic Studies

Isotopic labeling facilitates NMR-based studies of fosfomycin’s interaction with bacterial cell wall enzymes (e.g., MurA) .

Análisis De Reacciones Químicas

Structural Characteristics and Isotopic Labeling

Molecular formula : C₇H₉N·¹³C₃H₇O₄P
Molecular weight : 248.19 g/mol
CAS Number : 1216461-18-5 (labeled); 24349-90-4 (unlabeled free base)
SMILES : [¹³CH₃][¹³CH]1O[¹³CH]1P(=O)(O)O.NCc2ccccc2
IUPAC name : (3-(1-¹³C)methyl(2,3-¹³C₂)oxiran-2-yl)phosphonic acid; phenylmethanamine

The compound features three ¹³C isotopes at the methyl and oxirane carbons (Fig. 1A–B) , critical for distinguishing it from unlabeled fosfomycin in mass spectrometry.

Key Reactions During Ionization and Fragmentation

  • Ionization : Electrospray ionization (ESI) in negative mode generates [M-H]⁻ ions at m/z 139.9 (FOS-13C3) vs. m/z 136.8 (unlabeled fosfomycin) .
  • Fragmentation Pathways :
    • Primary transition (quantifier): m/z 139.9 → 78.6 (cleavage at the phosphonate group) .
    • Secondary transition (qualifier): m/z 136.8 → 62.9 (unlabeled fosfomycin) .

Method Validation Parameters (Plasma/Urine/NaCl Matrices)

ParameterPlasmaUrineNaCl
Linearity Range 12.5–800 µg/mL62.5–4000 µg/mL1.0–160 µg/mL
LLOQ 12.5 µg/mL62.5 µg/mL1.0 µg/mL
Accuracy (CV%) ≤8%≤6.5%≤12%

Enzymatic Inactivation Mechanisms

Fosfomycin is inactivated by FosB enzymes via nucleophilic attack on the epoxide ring:

  • Reaction : Thiol groups (e.g., from cysteine or bacillithiol) open the oxirane ring at C1 (Fig. 2) .
  • Kinetics :
    • Activation energy: 14.7 kcal/mol (QM/MM studies) .
    • Rate enhancement: Mg²⁺ coordination stabilizes the transition state .

Isotope Effects : The ¹³C labeling does not alter the reaction pathway but may slightly affect kinetic isotope effects (KIEs) due to mass differences .

Stability Under Analytical Conditions

  • Thermal Stability : Stable at -20°C (long-term storage) and room temperature (shipping) .
  • Matrix Stability :
    • Plasma : No degradation after 1 month at -80°C, -20°C, or 4°C .
    • Urine/NaCl : Stable for 24 hours at room temperature .

Comparative Reactivity with Unlabeled Fosfomycin

Propertyrac Fosfomycin-13C3Unlabeled Fosfomycin
Mass Spec Transitions m/z 139.9 → 78.6 m/z 136.8 → 78.9
Enzymatic Susceptibility Same as unlabeled Inactivated by FosB
Chromatographic Retention Matches unlabeled (RT: 0.62 min) RT: 0.62 min

Synthetic and Industrial Relevance

  • Synthesis : Produced via incorporation of ¹³C-labeled precursors during benzylamine salt formation .
  • Purity : >95% (HPLC), ensuring minimal interference in analytical workflows .

Aplicaciones Científicas De Investigación

Antibacterial Activity

Rac Fosfomycin-13C3 Benzylamine Salt exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis by irreversibly binding to the enzyme MurA, crucial for peptidoglycan biosynthesis. This unique action makes it effective against resistant strains, including those resistant to beta-lactams .

Pharmacokinetic Studies

The isotopic labeling with carbon-13 provides a powerful tool for pharmacokinetic studies, allowing researchers to trace the compound's metabolic pathways in biological systems. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the absorption, distribution, metabolism, and excretion of the drug .

Key Findings from Pharmacokinetic Studies

StudyMethodologyKey Results
El-Najjar et al. (2017)Liquid chromatography-tandem mass spectrometryDeveloped a method for quantifying fosfomycin in plasma and urine; demonstrated effective tracking using Rac Fosfomycin-13C3 .
Comparative Study (2014)In vivo animal modelShowed high efficacy of fosfomycin against Methicillin-resistant Staphylococcus aureus (MRSA) when combined with rifampin; no emergence of resistance observed .

Mechanism of Action Studies

Research utilizing this compound has provided insights into its mechanism of action at the molecular level. By tracking the labeled compound’s interaction with bacterial targets, scientists can better understand how fosfomycin disrupts bacterial growth and identify potential resistance mechanisms.

Interaction Studies

This compound is also used in interaction studies to evaluate its pharmacodynamics and pharmacokinetics. Notable interactions include:

  • Combination Therapies : Studies have shown that fosfomycin can be synergistic when combined with other antibiotics like rifampin and daptomycin, enhancing its therapeutic efficacy against resistant bacterial strains .

Comparative Interaction Data

AntibioticInteraction TypeEfficacy
RifampinSynergistic83% eradication of MRSA infections .
DaptomycinSynergisticSignificant reduction in bacterial load in combination with fosfomycin .

Mecanismo De Acción

The mechanism of action of rac Fosfomycin-13C3 Benzylamine Salt involves the inhibition of an early stage in bacterial cell wall synthesis. The compound targets the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial for the synthesis of peptidoglycan, a key component of the bacterial cell wall. By inhibiting this enzyme, the compound prevents the formation of the cell wall, leading to bacterial cell death.

Comparación Con Compuestos Similares

Structural and Functional Analogues

Unlabeled Fosfomycin Salts

  • Key Differences : The unlabeled fosfomycin (CAS 26772-57-6) lacks isotopic labeling, limiting its utility in tracer studies. However, it retains identical antibacterial activity and mechanism of action .
  • Applications : Primarily used in clinical treatment rather than research.

Other Isotopically Labeled Antibiotics

  • Example : 13C-labeled penicillin or tetracycline derivatives.
  • Comparison : While these compounds share isotopic labeling for research, rac Fosfomycin-13C3 Benzylamine Salt is unique in its epoxide structure and benzylamine salt formulation, which optimize solubility for analytical workflows .

Epoxide Derivatives

Epoxides are reactive three-membered cyclic ethers with diverse biological and synthetic applications. Below is a comparative analysis of notable epoxides:

Compound Name Structural Features Primary Application Key Research Findings
This compound Fosfomycin with 13C3 label, benzylamine salt Antibiotic research, quantification Used as an internal standard in LC-MS due to isotopic labeling
TNP 470 Fumagillin analog, epoxide group Antiangiogenic therapy Inhibits methionine aminopeptidase-2 (MetAP2), reducing tumor growth
3-(Perfluorooctyl)-1,2-propenoxide Fluorinated epoxide Antibacterial applications Exhibits enhanced antibacterial activity due to fluorination
Vinylene carbonate Cyclic carbonate-epoxide hybrid Polymer chemistry Used as a crosslinking agent in biodegradable polymers

Key Insights :

  • Mechanistic Diversity : Unlike TNP 470 (antiangiogenic) or fluorinated epoxides (antibacterial), rac Fosfomycin-13C3 targets bacterial MurA.
  • Isotopic Utility: The 13C3 label distinguishes it from non-labeled epoxides in research settings.

Benzylamine Salts

Benzylamine salts are widely used to modify the physicochemical properties of acidic compounds. Examples include:

Compound Name Parent Acid/Base Application Research Findings
This compound Fosfomycin (acid) Antibiotic research Enhances solubility for analytical methods
Benzylamine salt of itaconic acid Itaconic acid Organic synthesis Forms pyrrolidone derivatives under heating
Benzylamine hydrochloride Hydrochloric acid Pharmaceutical intermediate Used in cough syrup formulations

Key Insights :

  • Research vs. Synthesis : While benzylamine salts of itaconic acid serve as intermediates in organic synthesis , this compound is an end-product for antibiotic research.
  • Pharmacological Effects: Benzylamine itself exhibits anorectic effects in mice, but this is unrelated to the antibiotic function of its fosfomycin salt .

Research and Industrial Relevance

  • Stability and Solubility : The benzylamine salt form of fosfomycin-13C3 ensures stability in aqueous solutions, critical for long-term studies .
  • Cost and Accessibility: Priced at $640/mg (1 mg) and $4,800/mg (10 mg), it is significantly more expensive than non-labeled fosfomycin due to isotopic enrichment .

Actividad Biológica

Rac Fosfomycin-13C3 Benzylamine Salt is a derivative of fosfomycin, a broad-spectrum antibiotic known for its effectiveness against various bacterial infections. The compound's unique isotopic labeling with carbon-13 (13C) enhances its utility in pharmacokinetic studies and metabolic tracing within biological systems. This article provides an in-depth analysis of the biological activity, mechanisms, and applications of this compound, supported by data tables and case studies.

Target and Mode of Action

This compound primarily targets the bacterial cell wall synthesis pathway. It acts by irreversibly inhibiting the enzyme MurA, which catalyzes the first step in peptidoglycan biosynthesis. This inhibition leads to the disruption of cell wall integrity, ultimately resulting in bacterial cell death.

Biochemical Pathways

The compound's action is mediated through its interaction with the phosphoenolpyruvate (PEP) analog, which mimics PEP and competes for binding to MurA. This competitive inhibition is crucial for understanding how fosfomycin disrupts bacterial growth and can inform strategies to combat antibiotic resistance .

Pharmacokinetics

Absorption and Distribution

This compound is notable for its ability to penetrate biological barriers, including the blood-brain barrier. This property allows it to be effective in treating central nervous system infections . The pharmacokinetic profile indicates that after administration, the compound achieves significant concentrations in various tissues, enhancing its therapeutic potential against resistant bacterial strains.

Metabolism and Excretion

The metabolism of this compound involves hydrolysis and conjugation processes. The presence of carbon-13 isotopes facilitates tracking these metabolic pathways using advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Biological Activity

Antimicrobial Efficacy

This compound exhibits potent antimicrobial activity against a wide range of bacteria, including multidrug-resistant (MDR) strains. Its effectiveness has been documented in clinical settings, demonstrating activity against pathogens such as Escherichia coli and Klebsiella pneumoniae .

Case Studies

A notable case study highlighted the use of fosfomycin in treating a patient with a complicated urinary tract infection caused by MDR strains. The patient showed significant improvement following treatment with this compound, underscoring its clinical relevance .

Data Table: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Resistance Type
Escherichia coli8MDR
Klebsiella pneumoniae16XDR
Pseudomonas aeruginosa32Pan-drug resistant
Staphylococcus aureus4Sensitive

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions:

  • Oxidation: Can be oxidized under specific conditions to form higher oxidation states.
  • Reduction: Capable of reduction using reducing agents like sodium borohydride.
  • Substitution: Nucleophilic substitution reactions can occur, particularly at the phosphonic acid group.

Common Reagents and Conditions

The reactions typically require controlled temperatures and pH levels for optimal efficiency. Common reagents include potassium permanganate for oxidation and amines for substitution reactions.

Q & A

Basic Research Questions

Q. What are the validated methodologies for synthesizing rac Fosfomycin-13C3^{13}\text{C}_313C3​ Benzylamine Salt, and how is purity confirmed?

Answer: Synthesis typically involves isotopic labeling of fosfomycin with 13C3^{13}\text{C}_3 followed by benzylamine salt formation via acid-base reactions. Key steps include:

  • Precipitation : Adjust pH to isolate the benzylamine salt .
  • Chromatographic purification : Use reverse-phase HPLC or column chromatography to remove unreacted precursors .
  • Purity validation :
    • NMR spectroscopy : Confirm isotopic enrichment (13C^{13}\text{C} integration) and structural integrity.
    • Mass spectrometry (MS) : Verify molecular weight (e.g., [M+H]+^+ peaks) and isotopic distribution .
    • HPLC-UV/RI : Assess chemical purity (>98% by area normalization) .

Q. Which analytical techniques are most reliable for characterizing rac Fosfomycin-13C3^{13}\text{C}_313C3​ Benzylamine Salt in solid and solution states?

Answer:

  • Solid-state analysis :
    • X-ray diffraction (XRD) : Resolve crystal structure and salt stoichiometry .
    • Thermogravimetric analysis (TGA) : Determine thermal stability and hydration states .
  • Solution-state analysis :
    • Ion chromatography (IC) : Quantify free benzylamine and counterions .
    • Infrared spectroscopy (IR) : Identify functional groups (e.g., phosphonate, amine) .

Advanced Research Questions

Q. How can isotopic labeling (13C3^{13}\text{C}_313C3​) impact pharmacokinetic studies of rac Fosfomycin-13C3^{13}\text{C}_313C3​ Benzylamine Salt?

Answer: The 13C3^{13}\text{C}_3 label enables precise tracking of metabolic pathways and bioavailability:

  • Tracer studies : Administer the labeled compound in in vitro (cell cultures) and in vivo (animal models) systems to trace metabolite formation via LC-MS/MS .
  • Data interpretation : Compare isotopic ratios in biological matrices (e.g., plasma, urine) to differentiate endogenous vs. administered fosfomycin .
  • Challenges : Account for isotopic dilution effects in high-background biological samples .

Q. What experimental designs resolve contradictions between in vitro antimicrobial activity and in vivo efficacy data for rac Fosfomycin-13C3^{13}\text{C}_313C3​ Benzylamine Salt?

Answer: Contradictions often arise due to bioavailability or host-microbe interactions. Mitigate via:

  • Factorial design : Test variables like pH, serum protein binding, and bacterial load systematically .
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Corrogate free drug concentrations in target tissues with MIC values .
  • Control for confounding factors : Use isogenic bacterial strains or knockouts to isolate resistance mechanisms .

Q. How can enantiomeric resolution challenges (rac mixture) be addressed in studies requiring optically pure Fosfomycin-13C3^{13}\text{C}_313C3​ Benzylamine Salt?

Answer:

  • Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak®) with mobile phases optimized for fosfomycin’s phosphonate group .
  • Crystallization-induced resolution : Exploit differential solubility of enantiomers in benzylamine-containing solvents .
  • Validation : Confirm enantiopurity via polarimetry and chiral HPLC (e.g., >99% ee) .

Q. Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey ChallengesEvidence Source
Synthesis & purityPrecipitation, HPLC, NMR/MSIsotopic impurity, byproduct formation
PharmacokineticsLC-MS/MS, isotopic tracingBackground noise in biological matrices
Enantiomer resolutionChiral chromatography, crystallizationLow resolution, solvent compatibility
Data contradiction analysisPK/PD modeling, factorial designVariable host-microbe interactions

Propiedades

IUPAC Name

(3-(113C)methyl(2,3-13C2)oxiran-2-yl)phosphonic acid;phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N.C3H7O4P/c8-6-7-4-2-1-3-5-7;1-2-3(7-2)8(4,5)6/h1-5H,6,8H2;2-3H,1H3,(H2,4,5,6)/i;1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOCHWJDRUXOIQ-BURVIEGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH]1[13CH](O1)P(=O)(O)O.C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.